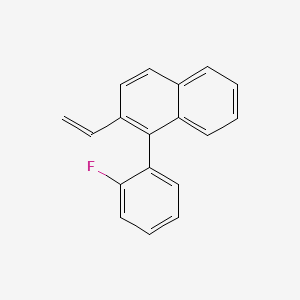
1-(2-Fluorophenyl)-2-vinylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-2-vinylnaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene ring substituted with a vinyl group and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-vinylnaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 2-vinylnaphthalene.
Grignard Reaction: The 2-fluorobenzaldehyde is first converted to 2-fluorophenylmagnesium bromide using magnesium and bromine in anhydrous ether.
Coupling Reaction: The 2-fluorophenylmagnesium bromide is then reacted with 2-vinylnaphthalene in the presence of a palladium catalyst under an inert atmosphere to form this compound.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods would likely involve scaling up the Grignard and coupling reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluorophenyl)-2-vinylnaphthalene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-(2-Fluorophenyl)-2-ethylnaphthalene.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: 1-(2-Fluorophenyl)-2-naphthaldehyde or 1-(2-Fluorophenyl)-2-naphthoic acid.
Reduction: 1-(2-Fluorophenyl)-2-ethylnaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-2-vinylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 1-(2-Fluorophenyl)-2-vinylnaphthalene exerts its effects is primarily through its interactions with other molecules. The vinyl and fluorophenyl groups can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)-2-ethylnaphthalene: Similar structure but with an ethyl group instead of a vinyl group.
2-Fluorophenyl-1-naphthylmethane: Similar structure but with a methylene bridge instead of a vinyl group.
2-Fluorophenyl-2-naphthylamine: Similar structure but with an amine group instead of a vinyl group.
Uniqueness: 1-(2-Fluorophenyl)-2-vinylnaphthalene is unique due to the presence of both a vinyl group and a fluorophenyl group on the naphthalene ring
Propiedades
Fórmula molecular |
C18H13F |
|---|---|
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
2-ethenyl-1-(2-fluorophenyl)naphthalene |
InChI |
InChI=1S/C18H13F/c1-2-13-11-12-14-7-3-4-8-15(14)18(13)16-9-5-6-10-17(16)19/h2-12H,1H2 |
Clave InChI |
OGQQKYLXQKRNNJ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


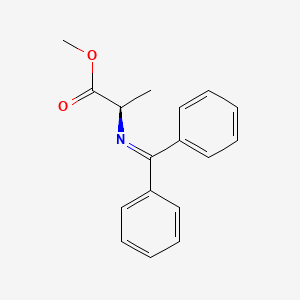
![3-{[(4-Chlorophenyl)methyl]amino}butanoic acid](/img/structure/B14117755.png)

![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide](/img/structure/B14117772.png)

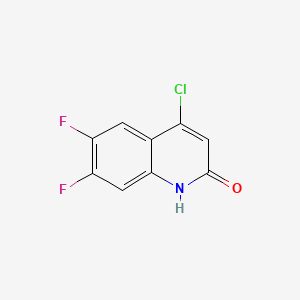
![3',5,5'-Tri-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B14117792.png)

![3-(2-methylphenyl)-1-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117800.png)
![2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B14117806.png)
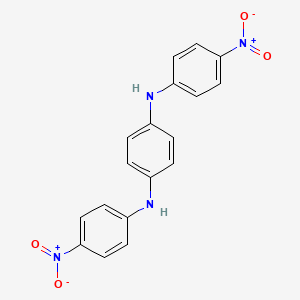
methanone](/img/structure/B14117810.png)
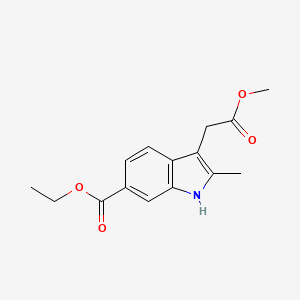
![2-[(2S)-6-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride](/img/structure/B14117816.png)
